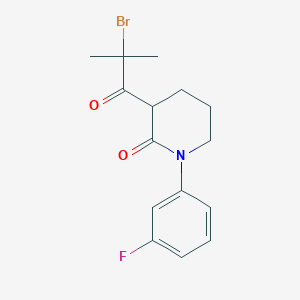
3-(2-Bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one typically involves the following steps:
Formation of the piperidinone ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amines and ketones.
Introduction of the 3-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Addition of the 2-bromo-2-methylpropanoyl group: This can be done through an acylation reaction using a brominated acyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The bromine atom in the 2-bromo-2-methylpropanoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one
- 3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one
Uniqueness
The uniqueness of 3-(2-Bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C15H17BrFNO2 |
|---|---|
Peso molecular |
342.20 g/mol |
Nombre IUPAC |
3-(2-bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C15H17BrFNO2/c1-15(2,16)13(19)12-7-4-8-18(14(12)20)11-6-3-5-10(17)9-11/h3,5-6,9,12H,4,7-8H2,1-2H3 |
Clave InChI |
AHEHPESYMMIFGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C1CCCN(C1=O)C2=CC(=CC=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



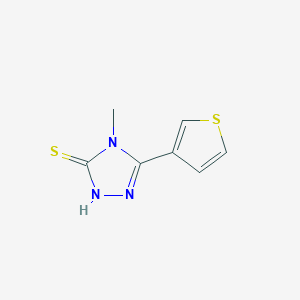
![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)
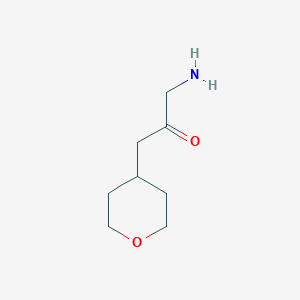



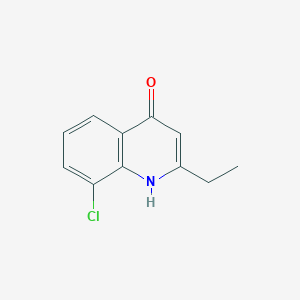


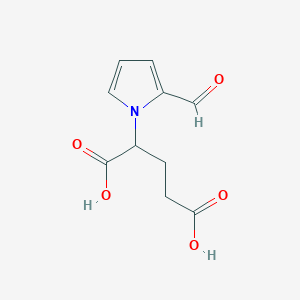
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)


